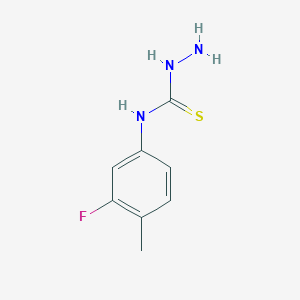

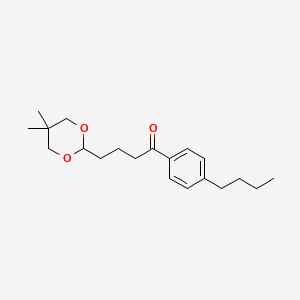

N-(thiophen-3-ylmethyl)propan-1-amine

Overview

Description

N-(thiophen-3-ylmethyl)propan-1-amine is a compound that falls within the category of thiophene derivatives, which are known for their significance in pharmaceutical, medicinal, agricultural, and drug sciences. Thiophene derivatives are particularly interesting due to their heterocyclic nature, which contributes to their diverse biological activities and applications in the synthesis of optoelectronic devices .

Synthesis Analysis

The synthesis of thiophene derivatives often involves interactions between various precursors in the presence of catalysts. For instance, a Buchwald–Hartwig cross-coupling reaction was used to synthesize N,N-bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine, which is structurally related to N-(thiophen-3-ylmethyl)propan-1-amine . Similarly, the synthesis of related compounds has been achieved by condensation reactions involving thiophen-2-yl compounds, formaldehyde, and amines . These methods highlight the versatility and adaptability of synthetic routes for thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle. The structure of these compounds is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl)amine, a compound with a thiophene moiety, was studied using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of the thiophene ring allows for the introduction of various substituents, which can significantly alter the physical and chemical properties of the compound. For instance, the synthesis of Schiff bases from thiophene derivatives involves the reaction with aryl aldehydes to yield compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and their application in materials science. For example, the optoelectronic properties of N,N-diarylthiophen-2-amine units make them of great interest for the synthesis of optoelectronic devices . Additionally, the antimicrobial properties of certain thiophene derivatives have been explored, indicating their potential in pharmaceutical applications .

Scientific Research Applications

DNA Binding and Gene Delivery

- A water-soluble cationic polythiophene derivative related to N-(thiophen-3-ylmethyl)propan-1-amine shows potential in DNA binding and forming polyplexes, making it a candidate for theranostic gene delivery applications (Carreon et al., 2014).

Antimicrobial Activity

- Mannich base derivatives of this compound have been explored for their anti-diabetic and anti-inflammatory activities, indicating potential antimicrobial applications (Gopi & Dhanaraju, 2018).

Molecular Structure Studies

- The molecular structure of related compounds has been studied, showcasing their complex formation and potential applications in molecular chemistry (Haque et al., 2013).

Catalytic Applications

- It has been used as a catalyst in amide bond synthesis, demonstrating its utility in organic synthesis and peptide construction (Mohy El Dine et al., 2015).

Heterocyclic Compound Synthesis

- Its derivatives are investigated for the synthesis of heterocyclic compounds, highlighting its role in developing pharmacologically active compounds (Safonov, 2018).

Schiff Bases and Antimicrobial Activity

- The synthesis of Schiff bases using derivatives of N-(thiophen-3-ylmethyl)propan-1-amine has been reported, which are evaluated for antimicrobial activity (Arora et al., 2013).

Corrosion Inhibition

- A synthesized Schiff base of this compound has been evaluated as a corrosion inhibitor for mild steel, demonstrating its application in material science and engineering (Daoud et al., 2014).

Mechanism of Action

Target of Action

N-(thiophen-3-ylmethyl)propan-1-amine is a compound with a thiophene group, which is a five-membered ring containing sulfur . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Based on the known activities of thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the broad range of activities associated with thiophene derivatives, it is likely that multiple pathways are affected .

Result of Action

Based on the known activities of thiophene derivatives, it can be inferred that the compound may have a range of effects, potentially including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Future Directions

Thiophene-based analogs have been gaining attention due to their potential biological activity and various applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the research and development of thiophene-based compounds like “N-(thiophen-3-ylmethyl)propan-1-amine” are expected to continue in the future.

properties

IUPAC Name |

N-(thiophen-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-2-4-9-6-8-3-5-10-7-8/h3,5,7,9H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIXPNLTNGCJTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406043 | |

| Record name | N-(thiophen-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thiophen-3-ylmethyl)propan-1-amine | |

CAS RN |

741698-78-2 | |

| Record name | N-(thiophen-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrobenzo[c][1,2,5]thiadiazol-5-amine](/img/structure/B3023272.png)

![N-(4-Bromophenyl)-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3023274.png)

![N-(4-Bromophenyl)benzo[d]thiazol-2-amine](/img/structure/B3023278.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B3023287.png)

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)